molecular formula C₈H₁₂O₄ B023794 (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate CAS No. 162020-29-3

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate

Cat. No.: B023794
CAS No.: 162020-29-3
M. Wt: 172.18 g/mol
InChI Key: RCXLRBOCGWECNI-PRJMDXOYSA-N
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Description

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate is a chemical compound with a complex structure that includes a hexahydrofurofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a diol intermediate, which undergoes cyclization in the presence of an acid catalyst to form the hexahydrofurofuran ring. The acetate group is then introduced through an esterification reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ring structure or reduce any present carbonyl groups.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate: This compound has a similar hexahydrofurofuran ring system but with different functional groups.

    (3AR,4S,6R,6AR)-6-iodo-4-vinylhexahydro-2H-cyclopenta[b]furan-2-one: Another compound with a related ring structure but different substituents.

Uniqueness

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-5(9)12-7-4-11-8-6(7)2-3-10-8/h6-8H,2-4H2,1H3/t6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXLRBOCGWECNI-PRJMDXOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC2C1CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]2[C@@H]1CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450805
Record name (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162020-29-3
Record name (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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